Product packaging for Malyngamide U(Cat. No.:)

Malyngamide U

Cat. No.: B1213527
M. Wt: 409.6 g/mol
InChI Key: CERISUFCIISKED-GHCVQRJKSA-N
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Description

Context of Natural Product Discovery from Marine Cyanobacteria

Marine cyanobacteria, ancient photosynthetic prokaryotes, are recognized as prolific sources of structurally diverse and biologically active secondary metabolites mdpi.comnih.govrsc.orgresearchgate.netresearchgate.net. These organisms have evolved unique chemical strategies for survival and interaction within their environments, yielding compounds with novel architectures and potent bioactivities. The exploration of marine cyanobacteria for natural products has been a significant focus in drug discovery, driven by the potential to uncover novel scaffolds with applications against various diseases, including cancer, infectious diseases, and inflammatory conditions mdpi.comnih.govrsc.orgresearchgate.netCurrent time information in Bangkok, TH.. Pioneering work, notably by Richard E. Moore, laid the groundwork for appreciating the chemical richness of these microorganisms nih.govsi.edu. Many compounds isolated from marine cyanobacteria have advanced to preclinical and clinical studies, underscoring their importance in the search for new therapeutics rsc.orgrsc.org.

Overview of Malyngamide Class and its Chemical Diversity

The malyngamides constitute a prominent class of natural products isolated primarily from marine cyanobacteria, with Lyngbya and Moorea species being frequent sources researchgate.netsi.edunih.govnih.govkau.edu.saescholarship.orgnih.gov. These compounds are characterized by an amide linkage connecting a fatty acid tail, most commonly the 7(S)-methoxytetradec-4(E)-enoic acid (lyngbic acid), to a diverse amine moiety nih.govsi.edunih.govnih.govkau.edu.saescholarship.orgnih.gov. The amine portion exhibits considerable structural variability, often incorporating cyclic elements such as six-membered rings or pyrrolidones, and frequently features a vinyl chloride or chloromethylene functional group nih.govnih.govnih.govescholarship.orgnih.govnih.gov. Since their initial discovery in the late 1970s and early 1980s, over 30 distinct malyngamide analogs have been identified, showcasing the extensive chemical diversity within this class researchgate.netsi.edunih.govnih.govkau.edu.saescholarship.orgnih.gov. Notable examples include Malyngamides A, B, C, F, H, K, S, U, and the isomalyngamides mdpi.comresearchgate.netsi.edunih.govnih.govacs.orgnpatlas.orgontosight.aitandfonline.comacs.orgsemanticscholar.org.

Significance of Malyngamide U in Natural Product Chemistry and Chemical Biology

This compound stands as a specific, structurally complex member of the broader malyngamide family. Its significance in natural product chemistry and chemical biology is primarily highlighted by the dedicated synthetic efforts undertaken to confirm its proposed structure and, critically, its absolute configuration acs.orgnpatlas.orgnih.govresearchgate.netacs.orgresearchgate.netajbls.com. While detailed biological activity data specifically for this compound is not extensively elaborated in the reviewed literature, the malyngamide class as a whole is recognized for exhibiting a spectrum of potent bioactivities. These include cytotoxicity against various cancer cell lines, antimicrobial effects against bacteria and mycobacteria, and anti-inflammatory properties, with some derivatives showing inhibition of nitric oxide production mdpi.comresearchgate.netkau.edu.saacs.orgontosight.aiacs.orgsemanticscholar.org. Furthermore, certain malyngamide derivatives have demonstrated the ability to activate glucose uptake pathways and the AMP-activated protein kinase (AMPK) mdpi.com. The presence of epoxyketone and enone moieties in many malyngamides suggests potential mechanisms of action, such as proteasome inhibition nih.gov. Consequently, malyngamides serve as valuable tools for chemical biology research, aiding in the elucidation of biological pathways and acting as templates for the development of novel therapeutic agents rsc.org. The successful synthesis of this compound contributes directly to this understanding by providing definitive structural and stereochemical information.

Historical Perspective of this compound Isolation and Initial Characterization

The journey of malyngamide discovery began in the late 1970s and early 1980s, with Malyngamide A being among the first identified, isolated from Lyngbya majuscula in 1979 si.eduescholarship.orgnpatlas.orgontosight.ai. Initial characterization of these compounds relied on established spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) nih.govnih.gov. The definitive characterization of this compound, however, was significantly advanced through comprehensive total synthesis efforts. These synthetic studies were crucial not only for confirming its proposed structure but also for resolving its absolute configuration, as early proposed structures were sometimes revised based on synthetic outcomes acs.orgnpatlas.orgnih.govresearchgate.netacs.orgresearchgate.net. This iterative process of isolation, synthesis, and structural refinement is characteristic of complex natural product research, where synthetic chemistry plays a vital role in validating and expanding our knowledge of these molecules.

Scope and Objectives of this compound Research

Research focused on this compound and its related compounds typically pursues several key objectives. These include the isolation and characterization of novel malyngamide analogs from diverse marine cyanobacterial sources researchgate.netsi.eduescholarship.orgnih.govtandfonline.com. A significant objective is the development of efficient total synthesis strategies to provide access to this compound and its derivatives, which is essential for confirming their structures, absolute configurations, and for conducting detailed structure-activity relationship (SAR) studies nih.govacs.orgnih.govresearchgate.netacs.orgresearchgate.net. Investigating the biosynthetic pathways in cyanobacteria also forms a crucial part of the research scope, aiming to understand how these complex molecules are assembled nih.govescholarship.org. Finally, comprehensive biological evaluation is undertaken to screen malyngamides for a broad spectrum of activities, such as anticancer, antimicrobial, and anti-inflammatory effects, with the ultimate goal of identifying promising candidates for pharmaceutical development mdpi.comrsc.orgresearchgate.netkau.edu.saacs.orgontosight.aiacs.orgsemanticscholar.org. The overarching aim of research in this area is to leverage the inherent chemical diversity and potent bioactivities of malyngamides to discover new therapeutic agents.

Data Table: Representative Malyngamides and Their Properties

Malyngamide NamePrimary Source(s)Key Structural Features MentionedReported Biological Activities (General)References
Malyngamide ALyngbya majusculaChlorinated metaboliteCytotoxic escholarship.orgnpatlas.orgontosight.ai
Malyngamide BLyngbya majusculaCytotoxic escholarship.org
Malyngamide CLyngbya majusculaCytotoxic researchgate.netnih.gov
Malyngamide FLyngbya majusculaAnti-inflammatory, NO inhibiting acs.orgsemanticscholar.org
Malyngamide HMarine cyanobacteriaCytotoxic, Antimicrobial, Anti-inflammatory mdpi.com
Malyngamide SLyngbya majuscula12-membered lactone ring, dihydrofuran moietyAntimicrobial, Cytotoxic, Anti-inflammatory acs.orgontosight.ai
This compoundLyngbya majuscula (implied source)Complex structure, stereochemistry determined via synthesisNot specified in detail, but part of a class with diverse bioactivities acs.orgnpatlas.orgnih.govresearchgate.netacs.orgresearchgate.netajbls.com
Isomalyngamides A & BLyngbya majuscula2Z-configured vinyl chlorideLethal toxicity to crayfish nih.govnih.gov

Compound List

Malyngamide A

Malyngamide B

Malyngamide C

Malyngamide F

Malyngamide H

Malyngamide S

this compound

Isomalyngamide A

Isomalyngamide B

Lyngbic acid

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H39NO5 B1213527 Malyngamide U

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C23H39NO5

Molecular Weight

409.6 g/mol

IUPAC Name

(E,7S)-N-[(2S)-2-[(1S,6S)-6-hydroxy-3-methyl-2-oxocyclohex-3-en-1-yl]-2-methoxyethyl]-7-methoxydodec-4-enamide

InChI

InChI=1S/C23H39NO5/c1-5-6-8-11-18(28-3)12-9-7-10-13-21(26)24-16-20(29-4)22-19(25)15-14-17(2)23(22)27/h7,9,14,18-20,22,25H,5-6,8,10-13,15-16H2,1-4H3,(H,24,26)/b9-7+/t18-,19-,20+,22-/m0/s1

InChI Key

CERISUFCIISKED-GHCVQRJKSA-N

Isomeric SMILES

CCCCC[C@@H](C/C=C/CCC(=O)NC[C@H]([C@@H]1[C@H](CC=C(C1=O)C)O)OC)OC

Canonical SMILES

CCCCCC(CC=CCCC(=O)NCC(C1C(CC=C(C1=O)C)O)OC)OC

Synonyms

malyngamide U

Origin of Product

United States

Structural Elucidation and Stereochemical Assignment of Malyngamide U

Initial Spectroscopic Data Acquisition and Interpretation

The initial structural elucidation of Malyngamide U, like other complex natural products, is primarily achieved through a combination of spectroscopic methods that probe the molecule's atomic composition, connectivity, and spatial arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the connectivity of atoms within a molecule. One-dimensional (1D) NMR experiments, such as proton (¹H) and carbon-13 (¹³C) NMR, provide fundamental information about the types of protons and carbons present and their immediate chemical environments. Two-dimensional (2D) NMR techniques, including Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are crucial for establishing through-bond and through-space connectivities between atoms, thereby mapping out the complete carbon-hydrogen framework and identifying functional groups kau.edu.sa, mdpi.com, acs.org.

For this compound, ¹H and ¹³C NMR data have been instrumental in identifying characteristic structural motifs. For instance, the presence of a 7-methoxytetradec-4(E)-enoic acid moiety, a common feature in the malyngamide series, has been confirmed through characteristic resonances in ¹H and ¹³C NMR spectra, including signals for a methoxy (B1213986) group, an olefinic proton, and various aliphatic chain protons kau.edu.sa, acs.org. Specific chemical shifts and coupling constants are meticulously analyzed to confirm the presence and E-geometry of the C-4'/C-5' olefin kau.edu.sa, mdpi.com. Furthermore, the identification of functional groups such as secondary amides, disubstituted olefins, vinyl chlorides, and O-methyl groups has been facilitated by characteristic NMR signals mdpi.com, researchgate.net. In some cases, NMR data from synthesized compounds have been compared with those of the natural product to validate structural assignments researchgate.net, nih.gov, acs.org. Aspects of relative stereochemistry have also been investigated using techniques like selective ¹H decoupling, 1D and 2D NOESY, and E-COSY experiments acs.org.

Mass Spectrometry (MS) Data Analysis

Mass spectrometry (MS) provides critical information regarding the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it can determine the exact mass of the molecular ion, allowing for the assignment of a precise molecular formula kau.edu.sa, mdpi.com. Fragmentation patterns observed in MS/MS experiments can also offer insights into the substructures and connectivity within the molecule elifesciences.org. For this compound, HRMS has been used to establish its molecular formula, such as C23H40NO5 acs.org, C29H46ClNO8 mdpi.com, researchgate.net, C26H41ClNO6 nih.gov, and C26H42ClNO5 nih.gov, depending on the specific congener or derivative analyzed. These assignments are consistent with the complex lipopeptide nature of malyngamides. MS data, in conjunction with NMR, have been fundamental in the initial structural determination of this compound and its related compounds researchgate.net, si.edu.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is employed to identify the presence of specific functional groups within a molecule based on their characteristic vibrational frequencies. The IR spectra of malyngamides typically exhibit absorption bands corresponding to key functional groups. For Malyngamide 4, absorptions for amidic carbonyls were observed at 1660 and 1640 cm⁻¹, and for C-N bonds at 1600 cm⁻¹ kau.edu.sa. In other malyngamide derivatives, IR spectra have shown signals for amide protons (around 3320 cm⁻¹), ester carbonyls (around 1725 cm⁻¹), and amide carbonyls (around 1636 cm⁻¹) nih.gov. Generally, IR spectroscopy provides evidence for functional groups such as N-H and C=O bonds associated with the amide linkage, which are characteristic of the malyngamide structure spectroscopyonline.com.

Challenges in Initial Structural Proposals

The elucidation of complex natural products can present significant challenges, and this compound is no exception. Initial structural proposals are often based on the interpretation of spectroscopic data, but discrepancies can arise, necessitating re-evaluation. For this compound, a key challenge emerged when the ¹H and ¹³C NMR data obtained from a synthetic compound, intended to represent the previously proposed structure, did not align with the reported spectroscopic data of the natural product nih.gov, acs.org. Such inconsistencies can stem from subtle stereochemical differences, misinterpretations of complex spectral data, or even errors in the initial assignment. The history of natural product chemistry is replete with examples where initial structural assignments required revision, underscoring the importance of rigorous validation, often through independent synthetic efforts or advanced spectroscopic analyses nih.gov. The use of techniques like J-based NOESY has also played a role in refining structural assignments for compounds like this compound nih.gov.

Revision of Absolute and Relative Stereochemistry

Determining the correct absolute and relative stereochemistry is critical for understanding a molecule's biological activity and its interactions. For this compound, initial structural proposals sometimes required revision, which included reassessing its stereochemical configuration.

The relative stereochemistry of this compound and its related compounds has been investigated using various NMR techniques, including selective ¹H decoupling and 2D NOESY experiments, which help establish spatial relationships between protons acs.org. The geometry of olefinic bonds, such as the C-4'/C-5' double bond, is often assigned based on coupling constants and ¹³C NMR chemical shifts kau.edu.sa, mdpi.com.

The absolute stereochemistry of this compound has been a subject of particular interest and has undergone revision. One approach involved the synthesis of an epimeric compound, where discrepancies in the specific rotation data between the synthetic epimer and the natural product indicated that the initially proposed absolute configuration might be incorrect nih.gov, acs.org. This led to a revised structural assignment for this compound, confirmed through synthesis starting from a different enantiomer of a chiral precursor, such as (R)-(-)-carvone nih.gov. In other instances, the absolute configuration of related malyngamide compounds has been determined by methods such as selective Mitsunobu inversion followed by comparison with known compounds (e.g., Malyngamide C), analysis of specific rotation, or by employing chiral derivatization methods followed by chromatography (e.g., modified Mosher's method, Marfey's method, or chiral GCMS analysis of degradation products) researchgate.net, nih.gov, si.edu, mdpi.com. These techniques are vital for definitively assigning the three-dimensional structure of complex molecules like this compound.

Compound Name Index

this compound

Malyngamide C

Lyngbic acid

Malyngamide 4

Malyngamide 2

Malyngamide 3

Malyngamide I

8-epi-malyngamide C

6,8-di-O-acetylmalyngamide 2

6-O-acetylmalyngamide 2

N-demethyl-isomalyngamide I

Malyngamide V

Malyngamide W

Malyngamide Q

Malyngamide R

8-O-acetyl-8-epi-malyngamide C

Yuvalamide A

Cocosamide A

Cocosamide B

Aplysiatoxin

Debromoaplysiatoxin

Chiral Analysis Methods (e.g., Chiral GC-MS, Exciton Chirality CD)

Determining the absolute configuration of chiral centers within this compound is critical for understanding its biological activity and for accurate structural representation. Various chiral analytical methods have been employed or are applicable to this task.

Chiral Gas Chromatography-Mass Spectrometry (Chiral GC-MS): This technique is valuable for separating and identifying enantiomers. In studies involving related malyngamides, chiral GC-MS has been utilized to define the absolute stereochemistry of specific fragments, such as the pyrrolidone ring. For instance, chiral GC-MS analysis of serine, obtained after ozonolysis and acid hydrolysis of malyngamides Q and R, helped establish the absolute stereochemistry of the C-4'' position in their pyrrolidone ring acs.orgnih.gov. While direct application to this compound is not extensively detailed in the provided results, it remains a powerful tool for analyzing chiral components derived from the molecule.

Exciton Chirality Circular Dichroism (ECCD) Spectroscopy: ECCD is a powerful spectroscopic method used to determine the absolute configuration and conformation of chiral molecules in solution columbia.eduresearchgate.net. This technique relies on the interaction between two or more chromophores within a molecule, leading to a characteristic bisignate circular dichroism (CD) curve whose sign and shape are indicative of the spatial arrangement of these chromophores. ECCD has been instrumental in establishing the stereochemistry of various malyngamide derivatives. For example, it has been used in conjunction with other methods to deduce the stereochemistry of the cyclohexenone moiety in Malyngamide H nih.gov. Furthermore, research specifically mentioning "this compound and Its AC Reassignment" in the context of Exciton Chirality CD suggests its critical role in confirming or correcting the stereochemical assignments of this compound wiley-vch.deresearchgate.net.

Chemical Derivatization and Degradation for Stereochemical Confirmation

Chemical transformations, including derivatization and degradation, are frequently employed to facilitate stereochemical assignments or to confirm structures determined by spectroscopic methods.

Mosher's Method and Related Derivatizations: The formation of diastereomeric esters, such as Mosher esters (esters derived from α-methoxy-α-trifluoromethylphenylacetic acid, MTPA), is a common strategy to determine the absolute configuration of alcohols and amines libretexts.org. By reacting a chiral alcohol or amine with both (R)- and (S)-MTPA-Cl, diastereomeric esters are formed. Differences in the Nuclear Magnetic Resonance (NMR) spectra of these diastereomers, particularly in the chemical shifts of protons near the stereogenic center, allow for the assignment of absolute configuration libretexts.org. While specific details for this compound are not explicitly detailed, this method has been applied to related malyngamide structures for stereochemical confirmation nih.gov.

Degradation and Fragment Analysis: Chemical degradation of the parent molecule into smaller, well-characterized fragments can simplify stereochemical analysis. For instance, ozonolysis followed by acid hydrolysis has been used to cleave malyngamides, yielding amino acids like serine, which can then be analyzed using chiral GC-MS to determine the absolute configuration of specific chiral centers acs.orgnih.gov. Similarly, other degradation pathways might be employed to isolate specific functional groups or portions of the molecule for more detailed stereochemical investigation. For example, studies on Malyngamide C involved chemical degradation to confirm stereoisomers nih.govresearchgate.net.

Comprehensive Structural Characterization Techniques

The complete structural elucidation of this compound involves the synergistic application of various spectroscopic and analytical techniques to determine its planar structure, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a cornerstone in the structural determination of natural products like this compound.

1D NMR (¹H and ¹³C NMR): These techniques provide fundamental information about the types of atoms present, their chemical environments, and the number of each type of atom. Characteristic signals for amide protons, olefinic protons, methoxy groups, and carbonyl carbons are routinely observed and assigned researchgate.netnih.govkau.edu.sanih.govmdpi.com.

2D NMR Techniques: Advanced 2D NMR experiments are crucial for establishing the connectivity and spatial relationships between atoms.

COSY (Correlation Spectroscopy): Used to identify proton-proton couplings, revealing adjacent protons in the molecule nih.govkau.edu.samdpi.com.

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in the assignment of ¹³C NMR signals nih.govnih.govkau.edu.sanih.govmdpi.com.

HMBC (Heteronuclear Multiple Bond Correlation): Provides correlations between protons and carbons separated by two or three bonds, essential for piecing together the molecular skeleton and confirming the positions of functional groups nih.govkau.edu.samdpi.comnih.gov.

NOESY (Nuclear Overhauser Effect Spectroscopy): Detects through-space correlations between protons that are close in space, even if not directly bonded. This is vital for determining relative stereochemistry and conformational aspects nih.govmdpi.comnih.govresearchgate.netresearchgate.net.

Mass Spectrometry (MS): Mass spectrometry provides critical information about the molecular weight and elemental composition of this compound.

High-Resolution Mass Spectrometry (HRMS): Techniques like HRFABMS (High-Resolution Fast Atom Bombardment Mass Spectrometry) and HRESIMS (High-Resolution Electrospray Ionization Mass Spectrometry) allow for the precise determination of the molecular formula by measuring the exact mass of the molecular ion nih.govkau.edu.sanih.govmdpi.comnih.govnih.govacs.org. The presence of chlorine in this compound is often indicated by characteristic isotopic patterns in MS data kau.edu.sanih.gov.

Electrospray Ionization (ESI-MS) and Fast Atom Bombardment (FAB-MS): These soft ionization techniques are commonly used to obtain molecular ions or protonated/adducted species, facilitating molecular weight determination researchgate.netnih.govkau.edu.sanih.govnih.govnih.govird.fr. Tandem mass spectrometry (MS/MS) can provide fragmentation patterns that aid in structural elucidation nih.gov.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups, such as amide carbonyls, ester carbonyls, and N-H bonds, based on their characteristic absorption frequencies researchgate.netnih.govkau.edu.sa.

Optical Rotation: Measurement of specific rotation ([α]D) provides a bulk property related to the chirality of the molecule. Comparing the measured specific rotation of a synthesized compound with that of the natural product, or with literature values, can help confirm the absolute configuration, especially when combined with other methods nih.govacs.org.

Through the integrated application of these comprehensive techniques, researchers have been able to elucidate the intricate structure of this compound and its stereochemical nuances.

Compound Name List:

this compound

Malyngamide A

Malyngamide B

Malyngamide C

Malyngamide F

Malyngamide G

Malyngamide H

Malyngamide I

Malyngamide J

Malyngamide K

Malyngamide L

Malyngamide N

Malyngamide O

Malyngamide P

Malyngamide Q

Malyngamide R

Malyngamide S

Malyngamide T

Malyngamide V

Malyngamide W

Malyngamide X

Malyngamide Y

Isomalyngamide A

Isomalyngamide B

Isomalyngamide K

N-demethyl-isomalyngamide I

Lyngbic acid

Floridamide

Pitipeptolide A

Total Synthesis and Analog Generation of Malyngamide U

Strategic Approaches to Total Synthesis of Malyngamide U

The total synthesis of this compound has been a subject of significant interest, not only to confirm its structure but also to provide access to analogs for biological evaluation. The initial structural assignment of this compound was later revised based on evidence from total synthesis. nih.govnih.gov Synthetic efforts have been characterized by elegant strategies to control stereochemistry and assemble the molecule's distinct fragments.

Convergent and Divergent Synthetic Routes

The synthesis of complex molecules like this compound can be approached through linear or convergent strategies. In a linear synthesis, the molecule is built step-by-step in a single sequence. In contrast, a convergent synthesis involves preparing key fragments of the molecule independently, which are then coupled together in the later stages. acs.org This approach is often more efficient and allows for greater flexibility in creating analogs. acs.orgresearchgate.net

Divergent synthesis, where a common intermediate is used to generate a library of structurally related compounds, is a powerful tool for creating analogs for structure-activity relationship studies. researchgate.net While specific syntheses of this compound are primarily described as convergent, the principles of divergent synthesis are applied in the broader context of the malyngamide family, where common precursors are used to generate various analogs. mdpi.com

Synthetic StrategyDescriptionApplication to this compound
Convergent Synthesis Key fragments of a target molecule are synthesized independently and then combined. acs.orgThe molecule is typically disconnected into a fatty acid fragment and an amine-containing cyclohexanone (B45756) fragment, which are prepared separately and then coupled. nih.govnih.gov
Divergent Synthesis A common intermediate is elaborated into a variety of different but structurally related final products. researchgate.netUsed to generate a library of this compound analogs from a common synthetic precursor to probe biological activity. mdpi.com

Key Stereoselective Reactions and Transformations

Controlling the three-dimensional arrangement of atoms (stereochemistry) is a critical challenge in the synthesis of natural products. The synthesis of this compound relies on several powerful stereoselective reactions to establish its multiple chiral centers with the correct configuration. wikipedia.org

A selection of key stereoselective reactions includes:

Johnson-Claisen Rearrangement : This reaction was instrumental in synthesizing the unsaturated fatty acid portion of this compound, establishing the geometry of the double bond with high stereoselectivity. nih.govmdpi.com

Aldol (B89426) Reaction : The coupling of the two major fragments—the amido-aldehyde and the cyclohexanone derivative—was achieved via an aldol reaction. This reaction is crucial for forming the carbon-carbon bond that links the two halves of the molecule and sets key stereocenters. nih.govnih.gov The reaction yielded two epimers, one of which corresponded to the stereochemistry of this compound. nih.gov

Nozaki-Hiyama-Kishi (NHK) Reaction : In another approach to a related malyngamide, the NHK reaction was employed to couple an aldehyde with a vinyl iodide, demonstrating a different but effective method for carbon-carbon bond formation.

Corey-Bakshi-Shibata (CBS) Asymmetric Reduction : This enantioselective reduction was used to establish the stereochemistry of a hydroxyl group on the cyclohexanone ring in the synthesis of Malyngamide W, a related compound, highlighting a key tool for setting alcohol stereocenters.

Mitsunobu Reaction : This reaction was used for the methylation of a hydroxyl group, which can also proceed with an inversion of stereochemistry, providing a method to access different stereoisomers. nih.govescholarship.org

ReactionPurpose in Synthesis
Johnson-Claisen Rearrangement Stereoselective formation of the unsaturated fatty acid side chain. nih.govmdpi.com
Aldol Reaction Coupling of the two main molecular fragments and construction of the core skeleton. nih.govnih.gov
Nozaki-Hiyama-Kishi (NHK) Reaction Carbon-carbon bond formation between key fragments.
(R)-CBS Asymmetric Reduction Enantioselective reduction of a ketone to establish a specific alcohol stereocenter.
Mitsunobu Reaction Methylation of an enol moiety, sometimes used to invert stereochemistry. nih.govescholarship.org

Protecting Group Strategies and Reaction Sequences

Protecting groups are essential tools in multi-step organic synthesis, used to temporarily mask a reactive functional group to prevent it from interfering with reactions elsewhere in the molecule. An effective protecting group strategy involves careful planning of their introduction and removal to maximize efficiency.

In the total synthesis of this compound, various protecting groups were employed. For example:

An allyl group was used to protect a hydroxyl group. This group is robust under many reaction conditions but can be selectively removed at the end of the synthesis. nih.gov

A tert-butyldimethylsilyl (TBS) ether was used to protect another hydroxyl group on the cyclohexanone ring. nih.gov Silyl ethers are common protecting groups for alcohols and their stability can be tuned.

A p-methoxybenzyl (PMB) group was also utilized as a protecting group for an alcohol, which can be removed under specific oxidative conditions. nih.gov

The sequence of protection and deprotection is critical. In a typical sequence, an alcohol is protected, several synthetic steps are performed on other parts of the molecule, and then the protecting group is removed in one of the final steps to reveal the natural product. nih.gov

Synthesis of this compound Stereoisomers and Epimers

The synthesis of stereoisomers—molecules with the same chemical formula and connectivity but different spatial arrangements of atoms—is often crucial for confirming the absolute configuration of a natural product. This was particularly true for this compound.

Initial synthetic efforts based on the originally proposed structure of this compound yielded a compound whose spectroscopic data did not match that of the natural isolate. mdpi.com This discrepancy led chemists to synthesize the 2'-epimer of this compound (a stereoisomer that differs in configuration at only the C-2' position). nih.govmdpi.com The spectroscopic data of this synthetic 2'-epimer perfectly matched the reported data for the natural product, which, along with optical rotation data, allowed for the definitive correction of this compound's absolute configuration. nih.govmdpi.com

This process highlights the power of total synthesis as a tool for structural verification. nih.gov The synthesis of both this compound and its 2'-epimer was accomplished using similar synthetic routes, often from the same key intermediates, with a late-stage reaction controlling the final stereochemistry at the C-2' center. nih.gov

Semi-Synthesis and Derivatization from Natural Precursors

Semi-synthesis is a strategy that utilizes a complex, naturally occurring molecule as a starting material for chemical modifications. This approach can be more efficient than total synthesis for producing analogs, as nature has already performed the complex task of assembling the core scaffold.

In the case of this compound, extensive semi-synthesis to generate a library of novel analogs for biological testing is not a widely reported strategy. The primary focus has been on total synthesis. However, chemical derivatization of the natural product and related malyngamides has been a critical tool for structure elucidation. nih.govnih.gov

Examples of this include:

Chemical Degradation : Natural malyngamides have been broken down into smaller, identifiable fragments through reactions like ozonolysis and hydrolysis. The analysis of these fragments, for example by chiral gas chromatography-mass spectrometry (GCMS), helped determine the absolute stereochemistry of specific parts of the molecule. researchgate.net

Derivatization for Spectroscopy : Natural malyngamides have been chemically modified, such as through acetylation (reaction with acetic anhydride) or by creating Mosher's esters, to aid in the determination of their absolute configuration using NMR spectroscopy. nih.gov

While not focused on this compound specifically, the semi-synthesis of related fatty acid amides like lyngbyamides has been reported, where a naturally isolated fatty acid was coupled with various amines to create new analogs, demonstrating the potential of this strategy within this class of compounds.

Design and Synthesis of this compound Analogs for Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies involve designing and synthesizing analogs of a biologically active molecule to understand which structural features are essential for its activity. This knowledge is crucial for developing more potent or selective therapeutic agents.

For the malyngamide family, including this compound, the synthesis of analogs has been an important goal. mdpi.com The convergent nature of the total syntheses allows for the creation of analogs by substituting different building blocks. nih.gov For example, by using different fatty acids or modified amine components, chemists can systematically alter the structure of this compound and test the resulting compounds for biological activity.

Studies have involved the synthesis of novel malyngamide derivatives by modifying the core structure and screening them against various cancer cell lines. mdpi.com These efforts aim to identify the key pharmacophore—the essential set of structural features responsible for the biological activity—of the malyngamide class. The synthesis of simplified analogs also provides valuable information about the structural and stereochemical requirements for bioactivity.

Modifications on the Head Group

The principal domain for structural variation in the malyngamide family is the head group. nih.gov For Type A malyngamides, this is typically a highly functionalized six-membered cyclohexanone ring. nih.gov Synthetic efforts to create analogs of this compound often involve modifications to this ring system.

Research has shown that nearly all carbon positions on the cyclohexanone ring can be tailored through synthetic or biosynthetic approaches, incorporating features like methylation, various oxidation states (ketones, alcohols, epoxides), and acetylation. nih.govnih.gov For instance, the total synthesis of malyngamides K, L, and W involved significant chemical transformations of the cyclohexanone precursor. The synthesis of malyngamide K, for example, began with 2-cyclohexen-1-one, which underwent bromination and protection to form a key boronic acid intermediate for further elaboration. nih.gov Similarly, the synthesis of malyngamide W started from (R)-(−)-carvone, which was subjected to epoxidation and other transformations to build the desired α,β-unsaturated cyclohexanone core. nih.gov

These synthetic routes allow for the introduction of diverse functionalities onto the head group, which is crucial for studying how these changes affect biological activity. The cytotoxicity of malyngamide analogs has been shown to be sensitive to the stereochemistry of the head group, highlighting the importance of the absolute configuration at positions like C-8 for the molecule's interaction with its biological targets. nih.gov Some analogs, such as Malyngamide C and Malyngamide N, may even be naturally occurring shunt products from the biosynthesis of more complex analogs like Malyngamide C acetate (B1210297) or Malyngamide I. nih.gov Other related natural products feature different head groups entirely, such as the pyrrolidone in Type B malyngamides or modified amino acids in hermitamides and serinol-derived analogs. nih.gov

Alterations of the Fatty Acid Tail

The fatty acid tail, commonly a derivative of lyngbic acid, is another key site for modification in the generation of this compound analogs. nih.govnih.gov While the head group shows more extensive variation in nature, the fatty acid portion also presents opportunities for synthetic alteration to probe its role in bioactivity. nih.govnih.gov

The lyngbic acid tail is characterized by a methoxy (B1213986) group, typically at C-7, and a trans double bond at C-4. nih.gov Natural variations in this tail primarily involve the chain length, which can range from 12 to 20 carbons. nih.govnih.gov The majority of naturally isolated malyngamides feature a 14-carbon lyngbic acid chain. nih.govnih.gov However, analogs with different chain lengths have been identified; for example, C-16 chains are found in malyngamides D and E, while C-12 chains are present in malyngamides G, S, and U-W. nih.gov Serinol-derived malyngamides can incorporate even longer C-20 tails. nih.gov

Variations in the Amide Linkage

The amide bond provides the crucial link between the fatty acid tail and the amine-derived head group in malyngamides. nih.gov While this linkage is a conserved feature, its specific nature can be varied to produce novel analogs. Modifications can include altering the amino acid that forms the linkage or replacing the amide bond with a different functional group altogether.

In naturally occurring malyngamides, the amide linkage can be derived from different amino acids, with glycine, serine, threonine, or β-alanine being predicted or identified as the linking units. nih.gov Malyngamide X, for example, possesses a more complex tripeptide backbone connecting the fatty acid chain. nih.gov Synthetic strategies allow chemists to explore beyond these natural variations.

The total synthesis of analogs like hermitamides A and B demonstrates the synthetic feasibility of coupling the lyngbic acid tail to various amines, such as 2-phenylethylamine or 3-indolylethylamine, to generate new amide-linked structures. nih.gov Furthermore, research into other classes of bioactive lipids has explored the replacement of the amide bond with isosteres like ureas, thioureas, or α-ketoamides to study the impact on biological activity. rsc.org Such modifications can influence the molecule's conformation, hydrogen bonding capacity, and metabolic stability, thereby altering its pharmacological properties. The development of methods for the selective transformation of amide bonds provides a powerful tool for the late-stage diversification of complex molecules like this compound, enabling the creation of libraries of analogs with varied linkages for biological screening. nsf.govrsc.org

Biological Activities and Mechanistic Studies Non Clinical Focus

In Vitro Cellular Activity Spectrum

Research has elucidated the in vitro cellular activity spectrum of several malyngamide analogs, revealing their potential across different biological pathways.

Malyngamides and their derivatives have exhibited significant antiproliferative and cytotoxic effects against a range of human and murine cancer cell lines. These studies often report IC50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

L1210 (Murine Leukemia): A new malyngamide, designated Malyngamide 1, demonstrated cytotoxicity against the L1210 cell line with an IC50 value of 2.9 mM. In comparison, isomalyngamides A and B were found to be 10 to 100 times more potent researchgate.nettandfonline.comnih.gov.

HT-29 (Human Colon Adenocarcinoma): Malyngamide C and its stereoisomer, 8-epi-malyngamide C, exhibited cytotoxic activity against HT-29 cells with IC50 values of 5.2 μM and 15.4 μM, respectively si.edumdpi.com. Malyngamide 3 showed weaker cytotoxicity with an IC50 of 48 μM, while Malyngamide O displayed an IC50 of 2 μg/mL against this cell line vliz.besemanticscholar.org. Malyngamide 4 and related compounds also demonstrated moderate cytotoxicity, with IC50 values in the range of 40-60 μM researchgate.net.

HeLa (Human Cervical Cancer): Malyngamide 4 and related compounds showed moderate cytotoxicity against HeLa cells with IC50 values between 40-60 μM researchgate.net. More potent activity was observed with 27-deoxylyngbyaybellin A, which had an IC50 of 7.3 nM. Apratoxin E, a related cyclic peptide, exhibited an IC50 of 72 nM against HeLa cells semanticscholar.orguobasrah.edu.iq. Grassypeptolide A also displayed noteworthy cytotoxic activity, with an IC50 of 1 μM against HeLa cells semanticscholar.org.

IMR-32 (Human Neuroblastoma): Microcolins A, B, and deacetylmicrocolin B demonstrated cytotoxicity against IMR-32 cells, with IC50 values ranging from 0.28 to 14 nM uobasrah.edu.iqmdpi.com. The compound Largazole was found to inhibit IMR-32 cell proliferation with a GI50 (growth inhibitory concentration 50%) of 16 nM uobasrah.edu.iqmdpi.com. Grassypeptolide A also showed cytotoxic activity against IMR-32 neuroblastoma cells with an IC50 of 4.2 μM semanticscholar.org.

SF-295 (Glioblastoma): Largazole exhibited cytotoxic activity against SF-295 cells with an IC50 of 68 nM uobasrah.edu.iqresearchgate.net. Coibamide A, a cyclic depsipeptide, displayed potent cytotoxicity towards SF-295 glioblastoma cells with an EC50 of less than 100 nM mdpi.com.

SW-620 (Human Colon Adenocarcinoma): Largazole demonstrated cytotoxic activity against SW-620 cells with an IC50 of 26.5 nM uobasrah.edu.iq.

Other Cell Lines: Malyngamide 4 and related compounds also showed moderate cytotoxicity against A549 (lung carcinoma) and MDA-MB-231 (breast cancer) cells, with IC50 values of 40-60 μM researchgate.net. Malyngamide X exhibited cytotoxic effects against breast cancer, oral human epidermoid carcinoma of the nasopharynx (KB), and human small cell lung cancer (NCI-H187) cell lines sci-hub.se.

Table 1: Antiproliferative Activity of Malyngamide Analogs Against Cancer Cell Lines

Cell LineCompound NameIC50 ValueReference
L1210Malyngamide 12.9 mM researchgate.nettandfonline.comnih.gov
L1210Isomalyngamides A & B10-100x potent researchgate.nettandfonline.comnih.gov
HT-29Malyngamide C5.2 μM si.edumdpi.com
HT-298-epi-Malyngamide C15.4 μM si.edumdpi.com
HT-29Malyngamide 348 μM semanticscholar.org
HT-29Malyngamide O2 μg/mL vliz.be
HT-29Malyngamide 440-60 μM researchgate.net
HeLaMalyngamide 440-60 μM researchgate.net
HeLa27-deoxylyngbyaybellin A7.3 nM semanticscholar.org
HeLaApratoxin E72 nM uobasrah.edu.iq
HeLaGrassypeptolide A1 μM semanticscholar.org
IMR-32Microcolins A, B, deacetylmicrocolin B0.28-14 nM uobasrah.edu.iqmdpi.com
IMR-32Largazole16 nM (GI50) uobasrah.edu.iqmdpi.com
IMR-32Grassypeptolide A4.2 μM semanticscholar.org
SF-295Largazole68 nM uobasrah.edu.iqresearchgate.net
SF-295Coibamide A<100 nM (EC50) mdpi.com
SW-620Largazole26.5 nM uobasrah.edu.iq
A549Malyngamide 440-60 μM researchgate.net
MDA-MB-231Malyngamide 440-60 μM researchgate.net

Certain malyngamide analogs have demonstrated activity against specific microorganisms, including mycobacteria.

Mycobacterium tuberculosis: Malyngamide Q and R were found to exhibit activity against Mycobacterium tuberculosis, with minimum inhibitory concentration (MIC) values reported in the range of 1.5-12.5 µg/mL researchgate.net.

Table 2: Antimicrobial Activity of Malyngamide Analogs

MicroorganismCompound NameMIC ValueReference
Mycobacterium tuberculosisMalyngamide Q & R1.5-12.5 µg/mL researchgate.net

Some malyngamide derivatives have been investigated for their antiviral properties, particularly against HIV.

Anti-HIV: Serinol-derived malyngamides, such as derivative 19, have displayed weak anti-HIV activity researchgate.net.

Malyngamides have also shown potential immunomodulatory effects, including anti-inflammatory properties.

Anti-inflammatory properties: Malyngamide 2 exhibited an IC50 value of 8.0 μM in lipopolysaccharide (LPS)-induced RAW 264.7 macrophages for the inhibition of nitric oxide (NO) production, indicating potential anti-inflammatory activity mdpi.com.

A notable area of research for malyngamides involves their impact on cellular metabolism, specifically their ability to stimulate glucose uptake and activate key metabolic pathways.

Glucose Uptake Stimulation: Several new compounds from the malyngamide series, including 6,8-di-O-acetylmalyngamide 2 (Compound 1), 6-O-acetylmalyngamide 2 (Compound 2), and N-demethyl-isomalyngamide I (Compound 3), were found to stimulate glucose uptake in cultured L6 myotubes researchgate.netnih.gov. Compound 1, in particular, demonstrated potent activity, promoting glucose uptake in a dose-dependent and insulin-independent manner researchgate.netnih.gov.

AMPK Activation: Concurrently with their effects on glucose uptake, 6,8-di-O-acetylmalyngamide 2 (Compound 1) showed potent activity in activating adenosine (B11128) monophosphate-activated protein kinase (AMPK) researchgate.netnih.gov. AMPK is a critical cellular energy sensor that plays a vital role in regulating glucose metabolism and energy homeostasis.

Table 3: Metabolic Effects of Malyngamide Analogs on L6 Myotubes

Target Cell TypeActivityCompound NameEffectReference
L6 myotubesGlucose uptake6,8-di-O-acetylmalyngamide 2 (1)Stimulated (dose-dependent, insulin-independent) researchgate.netnih.gov
L6 myotubesGlucose uptake6-O-acetylmalyngamide 2 (2)Stimulated (weak activity) researchgate.netnih.gov
L6 myotubesGlucose uptakeN-demethyl-isomalyngamide I (3)Stimulated (weak activity) researchgate.netnih.gov
L6 myotubesAMPK activation6,8-di-O-acetylmalyngamide 2 (1)Potent activation researchgate.netnih.gov

Beyond the primary categories, malyngamides have been associated with other significant biological activities.

Quorum Sensing Inhibition: Malyngamide C and 8-epi-malyngamide C have been reported to inhibit quorum sensing (QS) activity in Pseudomonas aeruginosa researchgate.net. Furthermore, 8-epi-malyngamide C has also demonstrated inhibition of bacterial quorum sensing in transformed Escherichia coli semanticscholar.orgresearchgate.net. Malyngolide, another related compound, was identified as a QS inhibitor, affecting the LasR reporter system of P. aeruginosa with an EC50 of 12.2 ± 1.6 μM nih.gov. These findings suggest a role for malyngamides in modulating bacterial communication systems, which could have implications for controlling biofilm formation and virulence.

Metabolic Effects (e.g., glucose uptake stimulation, AMPK activation in L6 myotubes)

Research into the biological activities of malyngamides has revealed a spectrum of effects, including anti-inflammatory, cytotoxic, and metabolic modulatory properties. However, specific mechanistic studies detailing the direct cellular targets and pathways influenced by Malyngamide U are not extensively detailed in the provided literature snippets.

Identification of Cellular Targets and Pathways

Direct identification of specific cellular targets and pathways modulated by this compound is not explicitly detailed in the available research summaries. Nevertheless, studies on related malyngamides provide insights into the types of biological processes these compounds can influence:

Metabolic Modulation: Certain malyngamide derivatives, such as Malyngamide 4 and its acetylated forms (e.g., 6,8-di-O-acetylmalyngamide 2), have demonstrated the ability to stimulate glucose uptake in cultured L6 myotubes and activate adenosine monophosphate-activated protein kinase (AMPK) researchgate.netmdpi.com. AMPK is a key cellular energy sensor involved in regulating glucose metabolism.

Anti-inflammatory Activity: Malyngamide 2 has been reported to exhibit anti-inflammatory properties by inhibiting nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells nih.gov. Furthermore, Malyngamide F acetate (B1210297), another member of the family, has been shown to activate the Keap1/Nrf2 pathway, which plays a role in antioxidant defense and the suppression of pro-inflammatory genes nih.govacs.org.

Cytotoxicity: Various malyngamides, including Malyngamides 2, C, J, and K, have displayed cytotoxicity against different cancer cell lines mdpi.com. Malyngamide C, specifically, has shown cytotoxicity against neuro-2a cells mdpi.com.

Cellular Uptake and Subcellular Localization

Information concerning the cellular uptake mechanisms and subcellular localization of this compound is not available in the reviewed research snippets. Studies on other compounds, such as hypocrellin B, have explored these aspects researchgate.net, but direct data for this compound is absent.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental in understanding how the chemical structure of a molecule correlates with its biological effects wikipedia.orggardp.orgcollaborativedrug.com. For the malyngamide class, SAR investigations have identified key structural features that contribute to their diverse bioactivities.

Correlation of Structural Motifs with Specific Activities

SAR studies on malyngamides have highlighted several critical structural elements and their associated activities:

Fatty Acid Tail: Malyngamides typically incorporate a fatty acid chain, often derived from lyngbic acid (7-methoxytetradec-4(E)-enoic acid) kau.edu.sanih.gov. The presence of a methoxy (B1213986) group at the C-7 position of this fatty acid chain has been correlated with enhanced bioactivity nih.gov.

Head Group Modifications: The functionalization of the head group significantly influences activity. For instance, acetylation at the C-6 and C-8 positions has been linked to improved glucose uptake and AMPK activation researchgate.netmdpi.com. Variations in the head group structure also affect cytotoxicity, with different malyngamide analogs exhibiting varying degrees of activity against specific cell lines mdpi.com.

Key Functional Groups: The α,β-unsaturated carbonyl system is recognized as a crucial motif for activating the Keap1/Nrf2 pathway, which is involved in cellular antioxidant responses and inflammation regulation nih.govacs.org. Additionally, the presence of a C-6 hydroxyl or acetoxy group is suggested to be mechanistically important for the anti-inflammatory effects observed in this class of compounds, particularly in inhibiting nitric oxide production nih.govnih.gov. The chloromethylene moiety is also a recurring structural feature within the malyngamide family kau.edu.sanih.gov.

Table 1: Structure-Activity Relationships of Malyngamides

Structural Feature/MotifAssociated Activity/PathwayReference(s)
Lyngbic acid tail (7-methoxy)Conferred bioactivity nih.gov kau.edu.sanih.gov
C-6 hydroxyl or acetoxy groupMechanistically involved in anti-inflammatory activity nih.govnih.gov nih.govnih.gov
α,β-unsaturated carbonyl systemKey motif for Keap1/Nrf2 pathway activation nih.govacs.org nih.govacs.org
Acetylation at C-6 and C-8Enhanced glucose uptake and AMPK activation researchgate.netmdpi.com researchgate.netmdpi.com
Chloromethylene moietyCommon structural feature in malyngamides kau.edu.sanih.gov kau.edu.sanih.gov
Variations in head group structureInfluences specific cell line cytotoxicity mdpi.com mdpi.com

Influence of Stereochemistry on Biological Potency

Stereochemistry plays a pivotal role in the biological activity of many natural products, and this compound is no exception. The precise three-dimensional arrangement of atoms within the molecule significantly impacts its interaction with biological targets, thereby influencing its potency. Studies focusing on the synthesis and structural elucidation of this compound and its analogs have provided critical insights into these stereochemical dependencies.

An improved asymmetric synthesis of this compound has yielded the compound with a specific stereochemical configuration, alongside its 2'-epimer. Comparative biological evaluations have revealed distinct differences in potency between these stereoisomers. For instance, this compound has demonstrated cytotoxic activity against HT29 colon cancer cells with an IC50 value of 15.4 µM. In contrast, Malyngamide C, a related compound with differing stereochemistry, exhibited a more potent activity against the same cell line, with an IC50 of 5.2 µM researchgate.net. This notable difference underscores the critical impact of stereochemical configuration on cellular potency.

Furthermore, the synthetic accessibility of this compound and its epimers highlights the importance of precise stereochemical control during production. The synthesis of this compound achieved a yield of 2.7%, whereas its 2'-epimer was obtained in a significantly lower yield of 0.4% researchgate.net. This disparity in synthetic yield suggests that the specific stereochemical arrangement of this compound is crucial not only for its biological efficacy but also for its efficient laboratory synthesis. The correct absolute configuration of this compound has also been a subject of detailed investigation, with studies correcting previously proposed structures based on NMR and specific rotation data, further emphasizing the sensitivity of its biological profile to precise stereochemical assignment acs.org.

Table 1: Comparative Cytotoxicity of this compound and Malyngamide C

CompoundTarget Cell LineIC50 (µM)Reference
This compoundHT29 colon cancer cells15.4 researchgate.net
Malyngamide CHT29 colon cancer cells5.2 researchgate.net

Identification of Key Pharmacophoric Elements

Identifying the key pharmacophoric elements of this compound involves pinpointing the specific structural features responsible for its observed biological activities. Research has indicated that certain functional groups and structural motifs within the malyngamide class are critical for their bioactivity.

One significant finding relates to the fatty acid tail of malyngamides. The presence of a methoxy group at the C-7 position of this tail has been identified as conferring a degree of bioactivity within the malyngamide family tandfonline.com. This suggests that modifications or the specific presence of this functional group are important for the compound's interaction with its biological targets.

While specific pharmacophores for this compound's particular activities are still under investigation, broader studies on the malyngamide class offer insights. The epoxyketone and enone moieties, commonly found in many malyngamide analogs, are recognized as a well-studied pharmacophore associated with proteasome inhibition nih.gov. This suggests that these functional groups might contribute to the cytotoxic effects observed in some malyngamides.

Table 2: Key Structural Features and Their Implied Role in Bioactivity

Structural FeatureBiological Activity/ObservationImplied RoleReference
C-7 Methoxy group (fatty acid tail)Confers a degree of bioactivity in malyngamidesEssential for activity tandfonline.com
Epoxyketone and enone moietiesProteasome inhibition (general for the malyngamide class)Potential pharmacophore for cytotoxic effects nih.gov
Stereochemistry at C-8 (difference U vs C)Differential cytotoxicity against HT29 cells (15.4 µM vs 5.2 µM)Influences potency researchgate.net
Stereochemistry at C-2' (amine part)Affects synthetic yield (2.7% for U vs 0.4% for 2'-epimer)Crucial for efficient production, likely for activity researchgate.net

Compound List

this compound

Malyngamide C

Malyngamide C acetate

Malyngamide I

Malyngamide 2

Malyngamide 4

Malyngamide A

Malyngamide B

Malyngamide X

Malyngamide L

Isomalyngamide A

Isomalyngamide B

Hermitamides

Serinol-derived analogs

Lyngbic acid

Aplysiatoxin

Debromoaplysiatoxin

Analytical and Computational Characterization of Malyngamide U

Advanced Spectroscopic Techniques for Characterization

Spectroscopic methods provide detailed insights into the molecular structure of Malyngamide U by analyzing its interaction with electromagnetic radiation.

X-ray Crystallography of Derivatives or Co-crystals (if available)X-ray crystallography is the definitive method for determining the three-dimensional structure of molecules, including their absolute stereochemistry, provided suitable crystals can be obtained. While direct X-ray crystallography of this compound itself was not explicitly mentioned in the search results, this technique is often applied to derivatives or co-crystals to confirm structural assignmentsdntb.gov.ua. The absolute configuration of some malyngamide derivatives has been determined through X-ray diffraction analysis of related compounds or intermediatesdntb.gov.uaamazonaws.com.

Chromatographic and Separation Methodologies

Chromatographic techniques are essential for the isolation, purification, and analysis of this compound from complex natural product mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for separating and purifying natural products like this compound. Reversed-phase HPLC (RP-HPLC), often using C18 columns, is commonly employed for the isolation of malyngamides from cyanobacterial extracts mdpi.comnih.govnih.govacs.org. For example, a study utilized reversed-phase HPLC with a Cosmosil 5C18-AR-II column for purification mdpi.com. Another reported the isolation of malyngamides Q and R through preparative liquid chromatography followed by repetitive reversed-phase HPLC acs.org. HPLC is also used for quantitative analysis and to monitor the progress of synthetic routes nih.govijpsjournal.com.

Other Chromatographic Techniques: Various other chromatographic methods are fundamental in natural product chemistry. These include column chromatography, thin-layer chromatography (TLC), gas chromatography (GC), ion-exchange chromatography, and gel permeation chromatography nih.govijpsjournal.comcreative-proteomics.com. These techniques are often used in sequence or in combination to achieve the high purity required for detailed spectroscopic analysis nih.govijpsjournal.comcreative-proteomics.com. Adsorption chromatography, utilizing stationary phases like silica (B1680970) gel or alumina, is another common method based on differential adsorption and desorption ijpsjournal.comcreative-proteomics.com.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique in the isolation, purification, and analysis of natural products like this compound. Reversed-phase HPLC, in particular, has been instrumental in separating this compound from complex mixtures and confirming its purity. In the context of synthesizing and characterizing related malyngamides, reversed-phase HPLC has been employed for the purification of isolated compounds acs.orgnih.govacs.org. Furthermore, enantioselective HPLC has been utilized to determine the absolute configurations of amino acid components within other malyngamide structures, highlighting its utility in stereochemical analysis within this compound class nih.gov. The application of HPLC, often coupled with mass spectrometry (e.g., HPLC-ESI-MS/MS), allows for the detection and characterization of this compound and its potential analogs by analyzing their mass-to-charge ratios and fragmentation patterns nih.gov.

Gas Chromatography-Mass Spectrometry (GC-MS) for Degradation Products

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical tool for identifying and quantifying volatile compounds, including degradation products of complex molecules. While specific studies detailing the GC-MS analysis of this compound's degradation products were not found in the reviewed literature, GC-MS is generally employed to identify breakdown products of natural products and pharmaceuticals. For instance, GC-MS is used to analyze degradation products of other chemical compounds, such as melamine (B1676169) waters.com and siloxanes doria.fi. In related research concerning other malyngamides, GC-MS has been used in conjunction with other methods, such as chiral GC-MS analysis of derived amino acids, to ascertain stereochemical configurations acs.org.

Computational Chemistry Approaches

Computational chemistry provides indispensable tools for confirming molecular structures, predicting properties, and understanding molecular interactions, complementing experimental findings.

Density Functional Theory (DFT) Calculations for Structural Confirmation and Properties

Density Functional Theory (DFT) calculations are widely used to confirm the structures of synthesized or isolated compounds and to predict their electronic properties. DFT methods have been applied to confirm the structure of this compound researchgate.net. Furthermore, DFT calculations are essential for determining the absolute configurations of complex natural products. For related malyngamide compounds, DFT has been employed to elucidate their absolute configurations, providing critical insights into their three-dimensional structures nih.govresearchgate.net. These calculations involve analyzing various structural isomers and comparing their calculated properties (e.g., NMR chemical shifts) with experimental data to identify the correct stereochemistry.

Molecular Mechanics and Dynamics Simulations for Conformational Analysis

Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are computational techniques used to model the behavior of molecules by simulating the motion of atoms over time inflibnet.ac.inslideshare.netnih.gov. These methods are invaluable for conformational analysis, allowing researchers to explore the various spatial arrangements (conformations) a molecule can adopt and to identify the most energetically favorable ones iupac.org. MM methods utilize force fields, which are sets of parameters describing the potential energy of a system based on atomic positions, bond lengths, angles, and torsional potentials nih.gov. MD simulations then propagate these forces over time to mimic molecular motion. While specific applications of MM and MD simulations to this compound were not detailed in the provided snippets, these techniques are standard for understanding the flexibility and conformational landscape of complex organic molecules.

Molecular Docking and Ligand-Target Interaction Prediction

Molecular docking is a computational method used to predict the preferred binding orientation and affinity of a small molecule (ligand) to a macromolecular target, typically a protein researchgate.netopenaccessjournals.comfrontiersin.org. This process involves sampling various ligand poses within the target's binding site and scoring them based on predicted binding energies and complementarity researchgate.netopenaccessjournals.comnih.gov. Molecular docking is a critical tool in drug discovery for identifying potential drug candidates and understanding molecular recognition mechanisms at an atomic level openaccessjournals.comnih.gov. Although specific molecular docking studies involving this compound were not found in the provided search results, the principles of docking are widely applied to natural products to predict their interactions with biological targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling establishes mathematical relationships between the chemical structure of compounds and their biological activities or physicochemical properties mdpi.comnih.gov. By identifying key structural descriptors that correlate with observed activity, QSAR models can predict the properties of new compounds and guide the design of molecules with desired characteristics mdpi.comnih.govsddn.es. QSAR studies have been conducted in the broader context of malyngamide research, suggesting the potential for understanding structure-activity relationships within this class of natural products sbgrid.org. These models often utilize statistical methods and machine learning algorithms to build predictive relationships based on experimental data mdpi.comnih.gov.

In Silico Biosynthesis Prediction

The biosynthesis of this compound, a member of the type A malyngamide class, is understood through in silico analyses that predict the underlying molecular machinery. These studies primarily focus on identifying and characterizing the biosynthetic gene clusters (BGCs) responsible for the production of these complex molecules in marine cyanobacteria, particularly within the genus Okeania researchgate.netnih.govescholarship.orgnih.gov. Bioinformatics tools such as antiSMASH and DELTA-BLAST are instrumental in this process, enabling the annotation of large polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) pathways nih.govescholarship.orgnih.gov.

The predicted biosynthetic pathway for type A malyngamides, including this compound, is a complex, multi-step process initiated by specific enzymatic machinery. A key finding from in silico studies is the predicted role of a LipM-like octanoyltransferase, designated MgcA or MgiA. This enzyme is hypothesized to transfer an octanoyl moiety, likely from fatty acid biosynthesis, directly onto the ketosynthase (KS) domain of the first PKS module, thereby initiating the assembly of the polyketide chain nih.govescholarship.orgrsc.orgnih.gov.

A distinctive feature of malyngamide biosynthesis predicted through genomic analysis is the critical role of an inactive ketoreductase (KR) domain, often referred to as KR0 (e.g., MgcQ) researchgate.netnih.govescholarship.orgresearchgate.net. This inactive domain is crucial for the formation of the characteristic six-membered cyclohexanone (B45756) ring found in type A malyngamides. Its inactivity leads to the retention of a carbonyl group, which then facilitates an intramolecular Knoevenagel condensation, a pivotal step in constructing the cyclohexanone moiety nih.govescholarship.org. Further in silico predictions suggest that a thioester reductase (R) domain within the terminal PKS module generates an aldehyde, which participates in this Knoevenagel condensation. Subsequent tailoring modifications, including P450 activity and acetyltransfer, are proposed to complete the formation of the characteristic head groups of these compounds nih.govescholarship.org. Additionally, in silico analyses have identified specific BGCs, such as the "mgc" cluster (68 kb) and the "mgi" cluster (62 kb) in Okeania genomes, which are predicted to encode the biosynthesis of malyngamide C acetate (B1210297) and malyngamide I, respectively, highlighting unusual loading and termination genes within these pathways nih.govescholarship.org.

The in silico prediction of the malyngamide biosynthetic pathway provides a framework for understanding the generation of structural diversity within this class of natural products.

Predicted Key Enzymes and Their Roles in Malyngamide Biosynthesis

Predicted Enzyme/ProteinAssociated Gene/FamilyProposed FunctionKey Role in Pathway
OctanoyltransferaseMgcA/MgiA (LipM-like)Transfers octanoyl moiety from fatty acid biosynthesis to a PKS module.Initiates the biosynthetic pathway by loading the starter unit onto the first KS domain.
Ketoreductase (Inactive)MgcQ (KR0)Possesses structural features but lacks catalytic activity for reduction.Critical for retaining a carbonyl group, enabling subsequent intramolecular Knoevenagel condensation to form the characteristic cyclohexanone ring.
Thioester ReductaseR domain (in PKS)Catalyzes the reduction of a thioester to an aldehyde.Generates a terminal aldehyde that participates in the Knoevenagel condensation for cyclohexanone ring formation.
P450 MonooxygenaseP450Catalyzes oxidative modifications.Involved in tailoring modifications to form the final head groups of malyngamides.
AcetyltransferaseATTransfers acetyl groups.Contributes to the final tailoring modifications of the head groups.
Polyketide SynthasePKSMulti-modular enzyme complex responsible for assembling polyketide chains through iterative condensation reactions.Elongates the initial octanoyl unit and incorporates other building blocks based on its domain organization.
Non-Ribosomal Peptide SynthetaseNRPSMulti-modular enzyme complex responsible for assembling peptide chains.Involved in the synthesis of the amide-linked amine moiety, potentially incorporating amino acids or other precursors.

Future Research Directions and Translational Perspectives Non Clinical

Exploration of Undiscovered Malyngamide U Analogs and Their Activities

The vast diversity of known malyngamide analogs, numbering over 30, suggests that this compound is part of a larger chemical space with potentially untapped biological activities kau.edu.sanih.govmdpi.com. Future research should focus on the systematic discovery and characterization of novel malyngamide analogs. This could involve exploring different marine cyanobacterial strains or employing advanced metabolomic techniques to identify previously uncharacterized structures. Furthermore, detailed structure-activity relationship (SAR) studies are crucial. By synthesizing libraries of this compound analogs with targeted modifications to specific functional groups or stereocenters, researchers can elucidate which structural features are critical for observed bioactivities, such as anticancer, anti-inflammatory, or antimicrobial effects nih.gov. This systematic exploration will not only expand our understanding of the malyngamide chemical class but also potentially identify lead compounds with enhanced or novel therapeutic profiles.

Strategies for Scalable Production

Concurrently, advancements in understanding the natural biosynthetic pathways offer promising alternatives. The identification of the type A malyngamide biosynthetic machinery, involving polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) gene clusters in cyanobacteria like Okeania, provides a blueprint for biotechnological approaches nih.govnih.gov. Future efforts could focus on:

Optimized Fermentation: Cultivating producing organisms under conditions that maximize this compound biosynthesis.

Heterologous Expression: Transferring the identified biosynthetic gene clusters into robust microbial hosts (e.g., E. coli, yeast) for controlled and scalable production.

Metabolic Engineering: Modifying the genetic makeup of producing organisms or heterologous hosts to enhance flux through the this compound pathway.

These bio-based strategies hold significant potential for sustainable and cost-effective large-scale production compared to purely chemical synthesis.

Table 1: Comparative Synthesis Approaches for this compound

Synthesis ApproachStarting Material(s)Key StepsNumber of StepsOverall Yield (this compound)Citation(s)
Improved Asymmetric Synthesisn-hexanal, ethanolamine, (R)-(-)-carvoneJohnson-Claisen rearrangement, aldol (B89426) reaction132.7% researchgate.net, nih.gov, researchgate.net
Enantioselective Synthesis (Proposed Structure)(S)-(+)-carvoneHydroxymethylation of carvone, asymmetric Henry reaction, condensation18Not specified researchgate.net, acs.org, nih.gov
Enantioselective Synthesis (Revised Structure Confirmation)(R)-(-)-carvoneSequence similar to proposed structure synthesis, confirming absolute configurationNot specifiedNot specified researchgate.net, acs.org, nih.gov

Development of this compound as Chemical Probes for Biological Research

Malyngamides, as a class, exhibit a range of bioactivities including anticancer, anti-inflammatory, and antimicrobial effects, though specific molecular targets for this compound itself are not yet definitively identified kau.edu.sanih.govmdpi.com. The presence of reactive moieties like epoxyketones and enones suggests potential interactions with biological macromolecules, possibly including proteasome inhibition nih.gov. Future research can leverage well-characterized this compound, obtained through efficient synthesis or purification, to develop it as a chemical probe. This would involve designing labeled derivatives (e.g., fluorescent, biotinylated) or photoaffinity labels to identify its direct cellular targets and elucidate its precise mechanism of action. Understanding how this compound interacts with specific cellular pathways, such as those involved in inflammation or cell signaling, could reveal its utility in dissecting complex biological processes, thereby advancing fundamental biological research.

Addressing Challenges in Synthetic Efficiency and Cost-Effectiveness

Route Simplification: Developing convergent synthetic routes that minimize the number of steps and maximize atom economy.

Catalysis Innovation: Employing highly efficient and selective catalytic systems, including organocatalysis and metal catalysis, to improve reaction yields and reduce waste.

Process Intensification: Exploring flow chemistry or continuous manufacturing techniques to enhance reaction control, safety, and scalability.

Cost Analysis: Conducting thorough cost-benefit analyses of different synthetic strategies to identify the most economically viable approaches for producing this compound for research purposes.

General cost reduction principles in procurement and manufacturing, such as supplier negotiation and process optimization, can also be applied to the sourcing of starting materials and the scaling up of synthetic steps sievo.comsmartteh.eubrex.com.

Integration of Omics Data (Genomics, Metabolomics, Proteomics) for Holistic Understanding

The integration of omics data is paramount for a comprehensive understanding of this compound's biosynthesis and biological role. Recent genomic studies have successfully identified the PKS/NRPS biosynthetic gene clusters responsible for producing malyngamide analogs in cyanobacteria nih.govnih.gov. Future research should build upon this foundation by:

Genomic Analysis: Further exploring the genomes of diverse marine cyanobacteria to discover novel malyngamide biosynthetic pathways and enzymes.

Metabolomic Profiling: Employing advanced mass spectrometry and NMR techniques to comprehensively characterize the metabolome of this compound-producing organisms, identifying intermediate metabolites and pathway regulators.

Proteomic Studies: Utilizing quantitative proteomics (e.g., iTRAQ, SILAC) to identify and quantify the proteins involved in the this compound biosynthetic pathway under various conditions, providing insights into enzyme expression and regulation sbgrid.orgbrieflands.com.

By combining these omics approaches, researchers can construct detailed models of this compound biosynthesis, identify key enzymes for potential engineering, and gain a holistic view of its production within its natural context.

List of Compounds Mentioned:

this compound

this compound (2′-epimer)

Malyngamide O

Malyngamide P

Malyngamide Q

Malyngamide R

Malyngamide X

Malyngamide W

Malyngamide K

Malyngamide L

Malyngamide C

Malyngamide C acetate (B1210297)

Malyngamide D

Malyngamide E

Malyngamide F

Malyngamide F acetate

Malyngamide G

Malyngamide I

Malyngamide J

Malyngamide M

Malyngamide N

Malyngamide S

Malyngamide Y

Isomalyngamide A

Isomalyngamide B

8-epi-malyngamide C

Lyngbic acid

Hermitamides A and B

Aplysiatoxin

Debromoaplysiatoxin

Odoamide

Odobromoamide

Jamaicamides

Luquilloamides D, F, and G

Coccosamides A and B

Pitipeptolides A and B

Antillatoxin B

Laxaphycin A

Tjipanazole

Q & A

Basic Research Questions

Q. How is Malyngamide U identified and characterized in marine cyanobacteria?

  • Methodological Answer : Identification begins with biomass extraction using solvents like dichloromethane/methanol, followed by chromatographic separation (e.g., flash chromatography, HPLC). Structural elucidation relies on spectroscopic techniques: NMR (1D/2D for connectivity) and high-resolution mass spectrometry (HRMS) for molecular formula. Purity (>95%) is confirmed via analytical HPLC, and stereochemistry is resolved using NOESY or Mosher’s method. Reproducibility requires detailed protocols for solvent gradients and instrumentation settings .

Q. What experimental approaches are used to assess the bioactivity of this compound?

  • Methodological Answer : Bioactivity screening typically involves in vitro assays:

  • Cytotoxicity : MTT or resazurin assays against cancer cell lines (e.g., HCT-116, HepG2) with IC₅₀ calculations.
  • Antimicrobial Activity : Disk diffusion or microdilution assays against Gram-positive/negative bacteria.
  • Anti-inflammatory : ELISA-based measurement of cytokine inhibition (e.g., TNF-α, IL-6).
    Statistical validation (e.g., ANOVA, p-value thresholds) and dose-response curves are mandatory. Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate runs to ensure reliability .

Q. What are the challenges in synthesizing this compound, and how are they addressed?

  • Methodological Answer : Key challenges include stereochemical complexity and labile functional groups (e.g., α,β-unsaturated amides). Strategies:

  • Total Synthesis : Use of asymmetric catalysis (e.g., Evans’ oxazolidinones) for stereocontrol.
  • Protecting Groups : TEMPO for amine protection during coupling reactions.
  • Purification : Reverse-phase HPLC with C18 columns to isolate intermediates. Validate each step via TLC and LC-MS .

Advanced Research Questions

Q. How can researchers design experiments to study the mechanism of action of this compound at the molecular level?

  • Methodological Answer :

  • Target Identification : Chemoproteomics (e.g., affinity chromatography with this compound-biotin conjugates) to isolate binding proteins.
  • Pathway Analysis : RNA-seq or phosphoproteomics to map affected pathways (e.g., NF-κB for anti-inflammatory effects).
  • Structural Biology : Co-crystallization with putative targets (e.g., kinases) for X-ray diffraction studies.
    Use CRISPR-Cas9 knockouts to confirm target relevance and surface plasmon resonance (SPR) for binding affinity quantification .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across studies?

  • Methodological Answer : Contradictions may arise from variations in:

  • Compound Purity : Re-analyze batches via HPLC and NMR; exclude oxidized/degraded products.
  • Assay Conditions : Standardize protocols (e.g., serum concentration in cell cultures, incubation times).
  • Biological Models : Compare results across multiple cell lines or in vivo models (e.g., zebrafish vs. murine).
    Meta-analyses using PRISMA guidelines and sensitivity analyses can identify confounding variables .

Q. What methodologies are employed to study the ecological role of this compound in its native marine environment?

  • Methodological Answer :

  • Field Sampling : Metagenomic profiling of cyanobacterial microbiomes to correlate compound production with microbial interactions.
  • Chemical Ecology : Feeding deterrent assays using marine herbivores (e.g., Aplysia spp.) to test antipredatory effects.
  • Environmental Stressors : Induce compound production via nutrient limitation (e.g., nitrogen deprivation) in lab cultures, then compare to wild samples via LC-MS/MS .

Methodological Best Practices

  • Data Reproducibility : Document solvent suppliers, instrument models, and software versions (e.g., Bruker TopSpin 4.1.4 for NMR). Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .
  • Literature Review : Prioritize primary sources (e.g., Journal of Natural Products) over reviews. Use SciFinder or Reaxys for structure-activity relationship (SAR) trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.